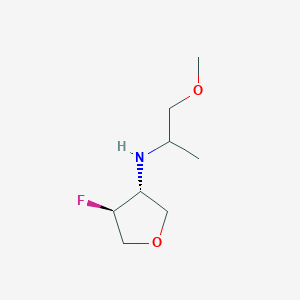
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of (3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine include a molecular weight of 177.22 g/mol. The boiling point is 222.2±40.0 °C at a pressure of 760 Torr . The acidity coefficient (pKa) is 7.40±0.40 at a temperature of 25 °C .Scientific Research Applications
Catalytic Applications
- Organolanthanide-Catalyzed Hydroamination : Organolanthanide complexes have been shown to efficiently catalyze the regioselective intermolecular hydroamination of various substrates, including alkenes and alkynes. These catalysts facilitate the addition of primary amines to unsaturated bonds, yielding corresponding amines and imines under mild conditions. This suggests potential catalytic roles for compounds with similar structural features in facilitating or undergoing hydroamination reactions, highlighting the relevance of fluoroamine compounds in synthetic organic chemistry (J. Ryu, G. Li, T. Marks, 2003).
Fluorescence Applications
- Fluorescent Labeling Reagents : Fluoro- and methoxy-substituted compounds, particularly those involving amines, have been utilized as fluorescent labeling reagents. These compounds can be used for the sensitive detection of biomolecules, suggesting potential applications for "(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine" in bioanalytical chemistry for labeling or tracing purposes (O. Al-Dirbashi, N. Kuroda, K. Nakashima, 1998).
Polymer Production
- Fluoropolymers Production Aid : The use of perfluoro substances as polymer production aids in the manufacture of fluoropolymers indicates a potential application area for fluoroamine compounds. These substances help in producing polymers under high-temperature conditions, suggesting that compounds like "(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine" could find applications in the synthesis or modification of high-performance materials (Flavourings, 2014).
Synthetic Chemistry
- Regioselective Anodic Methoxylation : Studies on the anodic methoxylation of N-(fluoroethyl)amines demonstrate the preferential introduction of a methoxy group in proximity to the fluoromethyl group. This provides insights into the synthetic versatility of fluoroamines and methoxyamines in creating fluoroalkylated building blocks for further chemical synthesis, pointing towards synthetic applications for fluoro- and methoxy-substituted amines in developing novel compounds (T. Fuchigami, S. Ichikawa, 1994).
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-6(3-11-2)10-8-5-12-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWYFDYZBBDLN-SPDVFEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)N[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




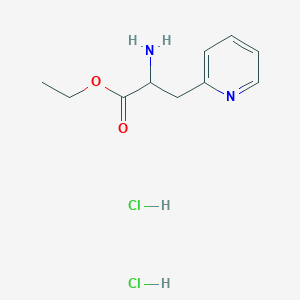
![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)
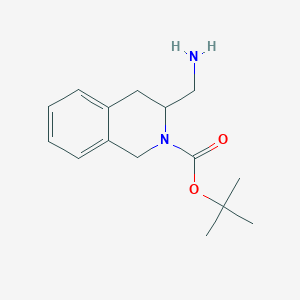

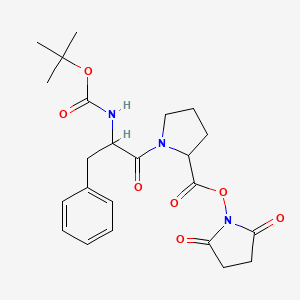
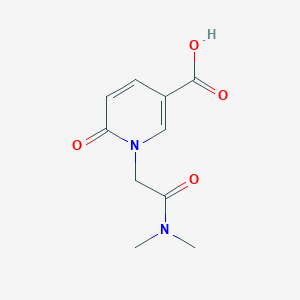

![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)
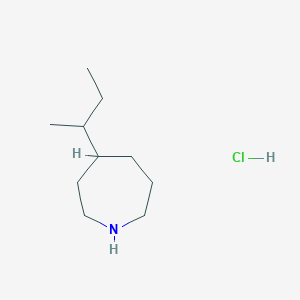
![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)
![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)
![2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531500.png)
![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)